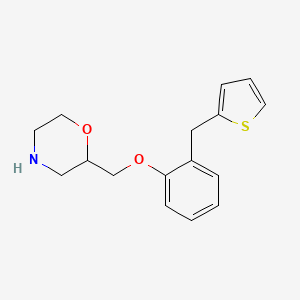

Teniloxazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

62473-79-4 |

|---|---|

分子式 |

C16H19NO2S |

分子量 |

289.4 g/mol |

IUPAC 名称 |

2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |

InChI |

InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2 |

InChI 键 |

OILWWIVKIDXCIB-UHFFFAOYSA-N |

规范 SMILES |

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |

同义词 |

sufoxazine teniloxazine Y 8894 Y-8894 |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Development of Teniloxazine: A Technical Overview

Researched and Compiled for Drug Development Professionals

Abstract

Teniloxazine, known by its brand names Lucelan and Metatone and the internal code Y-8894, is a unique psychoactive compound developed in Japan. Initially explored in the 1980s for its potential as a neuroprotective and nootropic agent for cerebrovascular conditions, its development trajectory shifted towards addressing affective disorders. Ultimately, it was approved and marketed in Japan as an antidepressant. This technical guide provides an in-depth exploration of the discovery and development history of this compound, detailing its synthesis, pharmacological profile, and mechanism of action. The information is presented to serve researchers, scientists, and professionals in the field of drug development.

Introduction

The quest for novel antidepressants with improved efficacy and tolerability has been a driving force in medicinal chemistry and pharmacology. This compound emerged from this search as a compound with a distinct dual mechanism of action: potent norepinephrine reuptake inhibition and serotonin 5-HT2A receptor antagonism. This combination of activities differentiates it from many other classes of antidepressants and suggests a unique therapeutic profile. This document will systematically cover the history, chemical synthesis, and pharmacological characteristics of this compound.

Discovery and Development History

The development of this compound can be traced back to the research efforts of Yoshitomi Pharmaceutical Industries, Ltd. in Japan.[1][2][3] This company, through a series of mergers, is now part of the contemporary Mitsubishi Tanabe Pharma Corporation.[1][2][3] The initial research in the 1980s focused on cerebral protective and nootropic properties, with the internal designation Y-8894.[4][5] However, subsequent pharmacological profiling revealed its significant potential as an antidepressant, leading to a change in its developmental focus.[4] It was eventually approved for clinical use and marketed in Japan under the trade names Lucelan and Metatone.[4][5]

Chemical Synthesis

Two primary synthetic routes for this compound have been described in the scientific literature. A general overview of these pathways is provided below.

Synthesis Pathway 1

Synthesis Pathway 2

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in publicly accessible literature. However, based on the described reactions, the following general methodologies can be inferred:

-

Amide Formation: This step likely involves the reaction of the secondary amine in 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The reaction would typically be carried out in an aprotic solvent at reduced temperatures to control the reactivity of the acid chloride.

-

Ring Closure: The intramolecular cyclization to form the morpholine ring is described as occurring in the presence of sodium metal. This suggests a strong base-mediated condensation reaction.

-

Lactam Reduction: The reduction of the lactam intermediate is achieved using a powerful reducing agent, lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent.

-

Urethane Formation and Hydrolysis: The N-benzyl group is replaced by an ethoxycarbonyl group via reaction with ethyl chloroformate, followed by hydrolysis of the resulting carbamate under basic conditions using barium hydroxide to yield the final product.

-

Alternative Base Reaction: The second synthetic route involves the reaction of an epoxide with 2-aminoethyl hydrogen sulfate in the presence of a base. This reaction proceeds via nucleophilic attack of the amino group on the epoxide, leading to the formation of the morpholine ring.

Pharmacological Profile

This compound's pharmacological activity is characterized by its dual action as a potent norepinephrine reuptake inhibitor and a 5-HT2A receptor antagonist.[4] It exhibits fair selectivity for the norepinephrine transporter over the serotonin and dopamine transporters.[4]

Quantitative Pharmacological Data

| Target | Parameter | Value |

| 5-HT2A Receptor | Ki | 49 nM |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Quantitative data for the inhibition of norepinephrine, serotonin, and dopamine transporters are not consistently reported in readily available literature. However, descriptive accounts consistently refer to its norepinephrine reuptake inhibition as "potent" and its effects on serotonin and dopamine transporters as significantly weaker.[4][6]

Experimental Protocols for Pharmacological Assays

The following are generalized protocols for the types of assays that would have been used to determine the pharmacological profile of this compound.

Norepinephrine Reuptake Inhibition Assay (In Vitro)

This type of assay typically utilizes synaptosomes prepared from specific brain regions rich in norepinephrine transporters, such as the hypothalamus or cortex, or cell lines engineered to express the human norepinephrine transporter (hNET).

-

Objective: To determine the in vitro potency of a test compound to inhibit the reuptake of norepinephrine.

-

Materials:

-

Synaptosomal preparation or hNET-expressing cells.

-

Radiolabeled norepinephrine (e.g., [3H]-norepinephrine).

-

Test compound (this compound) at various concentrations.

-

Reference norepinephrine reuptake inhibitor (e.g., desipramine).

-

Appropriate buffer solutions.

-

Scintillation counter.

-

-

General Procedure:

-

Synaptosomes or cells are pre-incubated with various concentrations of the test compound or vehicle.

-

Radiolabeled norepinephrine is added to initiate the uptake reaction.

-

The incubation is carried out for a defined period at a controlled temperature (e.g., 37°C).

-

The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells containing the radiolabeled norepinephrine.

-

The filters are washed to remove unbound radiolabel.

-

The amount of radioactivity on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated.

-

5-HT2A Receptor Binding Assay (In Vitro)

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the 5-HT2A receptor.

-

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

-

Materials:

-

Cell membranes prepared from a cell line expressing the human 5-HT2A receptor or from a brain region with high 5-HT2A receptor density (e.g., frontal cortex).

-

A radiolabeled 5-HT2A receptor antagonist (e.g., [3H]-ketanserin or [3H]-spiperone).

-

Test compound (this compound) at various concentrations.

-

A non-radiolabeled competing ligand to determine non-specific binding (e.g., unlabeled ketanserin).

-

Incubation buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

-

-

General Procedure:

-

Cell membranes are incubated with the radiolabeled ligand and various concentrations of the test compound.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand to determine non-specific binding.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration, and the filters are washed to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by scintillation counting.

-

The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

-

Mechanism of Action and Signaling Pathways

This compound's antidepressant effect is believed to be mediated by its dual action on the noradrenergic and serotonergic systems.

-

Norepinephrine Reuptake Inhibition: By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced noradrenergic neurotransmission, which is a well-established mechanism for antidepressant efficacy.

-

5-HT2A Receptor Antagonism: The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, typically couples to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By acting as an antagonist, this compound blocks this signaling pathway. Antagonism of 5-HT2A receptors in the prefrontal cortex has been linked to antidepressant and anxiolytic effects, potentially by modulating the activity of pyramidal neurons and influencing downstream dopaminergic pathways.[7][8]

Clinical Development

Conclusion

This compound represents an interesting case in psychopharmacology, with its development path shifting from a potential cerebroprotective agent to a marketed antidepressant in Japan. Its dual mechanism of action, involving potent norepinephrine reuptake inhibition and 5-HT2A receptor antagonism, offers a unique approach to the treatment of depression. This technical guide has provided a comprehensive overview of the available information on the discovery, synthesis, and pharmacology of this compound. Further research into its clinical application and long-term outcomes would be beneficial for a complete understanding of its therapeutic role.

References

- 1. History of Mitsubishi Tanabe Pharmaï½Mitsubishi Tanabe Pharma Historical Museum [mtpc-shiryokan.jp]

- 2. Mitsubishi Tanabe Pharma Historical Museumï½Mitsubishi Tanabe Pharma Historical Museum [mtpc-shiryokan.jp]

- 3. Mitsubishi Tanabe Pharma - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Sufoxazine. Lucelan, Metatone, this compound, Y 8894 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

Unveiling Y-8894: A Technical Guide to the Origin, Synthesis, and Core Mechanisms of Teniloxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: This in-depth technical guide provides a comprehensive overview of the compound Y-8894, commercially known as Teniloxazine. Initially investigated for neuroprotective and nootropic applications, this compound was later developed and approved as an antidepressant, primarily in Japan. This document will delve into the compound's origin, detailed synthesis protocols, and its core mechanism of action, supported by quantitative data and visual representations of its signaling pathways.

Core Compound Identity

Y-8894 is the developmental code name for the compound this compound. It is also known by the synonyms Sufoxazine and Metatone.[1]

Table 1: Compound Identification

| Identifier | Value |

| Common Name | This compound |

| Developmental Code | Y-8894 |

| Synonyms | Sufoxazine, Metatone |

| IUPAC Name | 2-{[2-(thiophen-2-ylmethyl)phenoxy]methyl}morpholine |

| CAS Number | 62473-79-4 |

| Molecular Formula | C16H19NO2S |

| Molar Mass | 289.39 g·mol−1 |

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action:

-

Norepinephrine Reuptake Inhibition: It is a potent inhibitor of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][2]

-

5-HT2A Receptor Antagonism: It acts as an antagonist at the 5-HT2A serotonin receptor, modulating serotonergic neurotransmission.[1][3]

This dual activity contributes to its antidepressant effects. The inhibition of norepinephrine reuptake is a well-established mechanism for treating depression, while the antagonism of 5-HT2A receptors is also known to contribute to antidepressant and anxiolytic effects and may mitigate some of the side effects associated with pure serotonin reuptake inhibitors.[4][5]

Table 2: Pharmacological Profile of this compound (Y-8894)

| Target | Action | Affinity (Ki/IC50) |

| Norepinephrine Transporter (NET) | Inhibitor | Data not available in searched literature. |

| 5-HT2A Receptor | Antagonist | Data not available in searched literature. |

| Serotonin Transporter (SERT) | Weak Inhibitor | Fair selectivity over SERT.[1] |

| Dopamine Transporter (DAT) | Weak Inhibitor | Fair selectivity over DAT.[1] |

Note: Specific Ki or IC50 values for this compound at its primary targets were not available in the public domain literature reviewed.

Signaling Pathways

The therapeutic effects of this compound can be attributed to its modulation of two key signaling pathways:

Norepinephrine Transporter (NET) Inhibition Pathway

By blocking the norepinephrine transporter, this compound increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced activation of adrenergic receptors on the postsynaptic neuron, triggering a cascade of downstream signaling events that are associated with improved mood and alertness.

5-HT2A Receptor Antagonism Pathway

As an antagonist, this compound binds to the 5-HT2A receptor without activating it, thereby blocking the binding of serotonin. The 5-HT2A receptor is coupled to the Gq signaling pathway. By blocking this pathway, this compound can reduce the downstream signaling that is sometimes associated with anxiety and other mood disturbances.

References

Teniloxazine: A Technical Overview of its 5-HT2A Receptor Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teniloxazine, a compound initially investigated for neuroprotective and nootropic effects, was later developed and marketed in Japan as an antidepressant.[1] Its mechanism of action is multifaceted, involving potent inhibition of norepinephrine reuptake and weaker inhibition of serotonin and dopamine reuptake.[2] A significant aspect of its pharmacological profile is its activity as a 5-HT2A receptor antagonist.[1] This technical guide provides a detailed examination of the 5-HT2A receptor antagonist properties of this compound, presenting available quantitative data, outlining relevant experimental methodologies, and visualizing key cellular pathways.

Core Pharmacological Data

The primary quantitative measure of this compound's affinity for the 5-HT2A receptor is its inhibitor constant (Ki). This value represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Parameter | Value (nM) |

| This compound | 5-HT2A | Ki | 49 |

Note: This data is reported by commercial suppliers; the primary scientific literature detailing the experimental determination of this value has not been identified.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like serotonin, the receptor initiates a cascade of intracellular events, leading to various physiological responses. This compound, as an antagonist, blocks this signaling cascade by preventing the binding of serotonin to the receptor.

Caption: 5-HT2A Receptor Gq Signaling Pathway and this compound Antagonism.

Experimental Protocols

The determination of a compound's affinity and functional activity at the 5-HT2A receptor involves standardized in vitro assays. The following are detailed methodologies for key experiments.

5-HT2A Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Caption: Workflow for a 5-HT2A Receptor Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Utilize cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293, CHO cells) or tissue homogenates known to be rich in these receptors (e.g., rat frontal cortex).

-

Homogenize cells or tissue in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin), and a range of concentrations of the test compound (this compound).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled 5-HT2A antagonist).

-

Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-HT2A Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to block the agonist-induced intracellular calcium release, a key downstream event in the 5-HT2A signaling pathway.

Caption: Workflow for a 5-HT2A Receptor Calcium Mobilization Assay.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells stably expressing the human 5-HT2A receptor in a suitable medium.

-

Plate the cells in a multi-well plate (e.g., 96-well or 384-well) and allow them to adhere and grow to an appropriate confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an agent to prevent dye leakage (e.g., probenecid).

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate to allow the cells to take up the dye (e.g., 60 minutes at 37°C).

-

-

Compound Incubation and Agonist Stimulation:

-

Remove the dye loading buffer and wash the cells with an assay buffer.

-

Add varying concentrations of the antagonist (this compound) to the wells and pre-incubate for a specific period (e.g., 15-30 minutes).

-

Using a fluorescence plate reader with an integrated liquid handling system, add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to stimulate the receptors.

-

-

Signal Detection and Data Analysis:

-

Immediately after agonist addition, measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response as a function of the log concentration of the antagonist.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound exhibits notable affinity for the 5-HT2A receptor, as indicated by its Ki value of 49 nM. This antagonist activity at the 5-HT2A receptor, in conjunction with its effects on norepinephrine reuptake, likely contributes to its overall antidepressant profile. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other compounds targeting the 5-HT2A receptor. Further research to identify the primary source of the binding data and to conduct comprehensive functional antagonism studies would provide a more complete understanding of this compound's interaction with this important therapeutic target.

References

Pharmacokinetics of Teniloxazine in Rats and Mice: A Technical Guide for Researchers

Disclaimer: Publicly available, specific quantitative pharmacokinetic data and detailed experimental protocols for teniloxazine in rat and mouse models are limited. This document provides a comprehensive technical guide based on established principles of preclinical pharmacokinetic research, offering a framework for study design, data presentation, and visualization of experimental workflows and potential metabolic pathways. The quantitative data presented herein is illustrative and should not be considered as experimentally derived results.

Introduction to this compound

This compound, also known as sufoxazine and marketed in Japan under the trade names Lucelan and Metatone, is a psychoactive drug with a distinct pharmacological profile.[1] Initially explored for its potential as a neuroprotective and nootropic agent, it was ultimately developed and approved for the treatment of depression.[1] The primary mechanism of action of this compound is the potent inhibition of norepinephrine reuptake, with comparatively weaker effects on the reuptake of serotonin and dopamine.[1][2] It also functions as an antagonist of the 5-HT2A receptor.[1] Given its complex pharmacology, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical animal models is crucial for the interpretation of efficacy and safety studies.

Experimental Protocols for Rodent Pharmacokinetic Studies

The following protocols are based on standard practices in preclinical drug development and can be adapted for the study of this compound.

Animal Models

-

Species and Strain:

-

Rats: Sprague-Dawley or Wistar strains are commonly employed due to their extensive use in toxicological and pharmacological research.

-

Mice: C57BL/6 or BALB/c strains are frequently selected for their genetic uniformity.

-

-

Housing and Care:

-

Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle, and constant temperature and humidity.

-

Access to standard laboratory chow and water should be provided ad libitum.

-

A minimum of a one-week acclimatization period is essential before the commencement of any experimental procedures.

-

-

Ethical Approval: All animal experiments must be conducted in compliance with the guidelines set forth by the relevant Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board.

Drug Formulation and Administration

-

Formulation: For oral (p.o.) administration, this compound can be formulated as a suspension in a vehicle such as 0.5% w/v methylcellulose or carboxymethylcellulose in water. For intravenous (i.v.) administration, a clear, filter-sterilized solution in a suitable vehicle like saline or phosphate-buffered saline is required.

-

Routes of Administration:

-

Oral (p.o.): Administered via gavage to ensure accurate dosing.

-

Intravenous (i.v.): Typically administered as a bolus injection into the tail vein.

-

Study Design and Sample Collection

-

Single-Dose Pharmacokinetic Study:

-

Animals are fasted overnight prior to dosing.

-

A single dose of this compound is administered either orally or intravenously.

-

Serial blood samples (approximately 100-200 µL) are collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at ≤ -70°C until analysis.

-

-

Mass Balance and Excretion Study:

-

Animals are administered a radiolabeled version of this compound and housed in metabolic cages.

-

Urine and feces are collected at regular intervals for up to 72 or 96 hours to determine the routes and extent of excretion.

-

Bioanalytical Methodology

-

Method of Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its potential metabolites in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile or methanol, followed by centrifugation. The resulting supernatant is then analyzed.

-

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and selectivity.

Data Presentation: Illustrative Pharmacokinetic Parameters

The following tables summarize hypothetical pharmacokinetic parameters for this compound in rats and mice. This data is for illustrative purposes only and is not derived from actual experiments.

Table 1: Hypothetical Single-Dose Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (Dose: 10 mg/kg)

| Parameter | Oral (p.o.) | Intravenous (i.v.) |

| Tmax (h) | 1.0 | 0.08 |

| Cmax (ng/mL) | 950 | 2800 |

| AUC0-last (ng·h/mL) | 5200 | 6500 |

| AUC0-inf (ng·h/mL) | 5450 | 6600 |

| t1/2 (h) | 5.0 | 4.2 |

| CL (L/h/kg) | - | 1.52 |

| Vd (L/kg) | - | 9.2 |

| F (%) | 83 | - |

Abbreviations: Tmax, time to reach maximum concentration; Cmax, maximum plasma concentration; AUC, area under the plasma concentration-time curve; t1/2, terminal half-life; CL, clearance; Vd, volume of distribution; F, bioavailability.

Table 2: Hypothetical Single-Dose Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice (Dose: 10 mg/kg)

| Parameter | Oral (p.o.) | Intravenous (i.v.) |

| Tmax (h) | 0.5 | 0.08 |

| Cmax (ng/mL) | 1100 | 3200 |

| AUC0-last (ng·h/mL) | 4100 | 5100 |

| AUC0-inf (ng·h/mL) | 4250 | 5150 |

| t1/2 (h) | 3.0 | 2.5 |

| CL (L/h/kg) | - | 1.94 |

| Vd (L/kg) | - | 7.0 |

| F (%) | 82 | - |

Mandatory Visualizations

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: A typical experimental workflow for a pharmacokinetic study in rodents.

Postulated Metabolic Pathways of this compound

The metabolism of this compound in rodents has not been fully elucidated. However, based on its chemical structure, several metabolic pathways can be postulated.

Caption: Postulated metabolic pathways for this compound in rodents.

References

Teniloxazine: A Technical Overview of its Molecular Properties and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teniloxazine is a pharmaceutical agent with a unique pharmacological profile, acting as both a norepinephrine reuptake inhibitor and a serotonin 5-HT2A receptor antagonist. This dual mechanism of action has positioned it as a subject of interest in neuropsychopharmacology. This technical guide provides a concise overview of this compound's core molecular and pharmacological characteristics, including its molecular formula and weight, and delves into its primary mechanisms of action. Detailed experimental protocols for assessing its interaction with the norepinephrine transporter and the 5-HT2A receptor are outlined, accompanied by visual representations of the associated signaling pathways to facilitate a deeper understanding of its cellular effects.

Core Molecular and Pharmacological Data

This compound, a morpholine derivative, possesses distinct physicochemical properties that are fundamental to its pharmacological activity. A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₁₆H₁₉NO₂S |

| Molecular Weight | 289.39 g/mol |

| 5-HT2A Receptor Affinity (Ki) | 49 nM[1] |

| Primary Mechanisms of Action | Norepinephrine Reuptake Inhibition, 5-HT2A Receptor Antagonism |

Primary Pharmacological Mechanisms

This compound's therapeutic potential is attributed to its dual activity on two key components of the central nervous system: the norepinephrine transporter (NET) and the serotonin 5-HT2A receptor.

Norepinephrine Reuptake Inhibition

This compound is an inhibitor of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[2][3] By blocking this transporter, this compound increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This mechanism is a common target for many antidepressant medications.

5-HT2A Receptor Antagonism

In addition to its effects on norepinephrine, this compound acts as an antagonist at the 5-HT2A receptor.[1] This receptor is a subtype of the serotonin receptor family and is involved in a wide range of physiological and cognitive processes. Antagonism of the 5-HT2A receptor is a known mechanism of action for several atypical antipsychotic and antidepressant drugs.

Signaling Pathways

The interaction of this compound with its molecular targets initiates distinct intracellular signaling cascades. The following diagrams illustrate the canonical pathways associated with the norepinephrine transporter and the 5-HT2A receptor.

Experimental Protocols

The following sections outline generalized experimental methodologies for characterizing the pharmacological activity of compounds like this compound at its primary targets.

Norepinephrine Transporter (NET) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine transporter.

Methodology:

-

Preparation of Synaptosomes: Rat brain tissue (e.g., hypothalamus or frontal cortex) is homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to isolate synaptosomes, which are rich in neurotransmitter transporters.

-

Radioligand Binding: Synaptosomal preparations are incubated with a radiolabeled ligand specific for the norepinephrine transporter (e.g., [³H]nisoxetine) and varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) are cultured and harvested. The cells are then lysed and centrifuged to prepare a crude membrane fraction.

-

Radioligand Binding: The membrane preparation is incubated with a radiolabeled antagonist specific for the 5-HT2A receptor (e.g., [³H]ketanserin) and a range of concentrations of this compound.

-

Incubation and Filtration: The incubation and filtration steps are similar to the NET binding assay, allowing for competitive binding and separation of bound and free radioligand.

-

Scintillation Counting: The radioactivity on the filters is quantified.

-

Data Analysis: Non-specific binding is determined using a saturating concentration of a known 5-HT2A antagonist (e.g., spiperone). The IC50 and Ki values for this compound are calculated as described for the NET binding assay.

In Vitro Functional Assay for 5-HT2A Receptor Antagonism (Calcium Mobilization)

Objective: To determine the functional antagonist activity of this compound at the 5-HT2A receptor.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A known 5-HT2A receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified. The IC50 value, representing the concentration of this compound that causes a 50% reduction in the agonist response, is determined from the dose-response curve.

Conclusion

This compound presents a compelling profile for researchers in neuropsychopharmacology due to its dual action on norepinephrine reuptake and 5-HT2A receptor antagonism. The methodologies outlined in this guide provide a framework for the in-depth investigation of its pharmacological properties. Further research into its specific binding kinetics, functional effects in various cellular and animal models, and downstream signaling consequences will be crucial in fully elucidating its therapeutic potential and mechanism of action.

References

Unveiling the Nootropic Potential of Teniloxazine: A Preclinical Technical Guide

Disclaimer: Direct preclinical studies detailing the nootropic effects of Teniloxazine are not extensively available in publicly accessible literature. This guide synthesizes information based on its known pharmacological profile as a potent norepinephrine reuptake inhibitor (NRI) and a 5-HT2A receptor antagonist, drawing parallels from preclinical research on other NRIs to construct a hypothetical framework for its cognitive-enhancing properties.

Introduction

This compound, originally investigated for its neuroprotective and nootropic capabilities, was ultimately approved for the treatment of depression in Japan.[1] Its primary mechanism of action involves the potent inhibition of norepinephrine reuptake, with a lesser effect on serotonin and dopamine transporters.[1][2] Additionally, it functions as an antagonist at the 5-HT2A receptor.[1] This dual mechanism suggests a potential for cognitive enhancement, a property often associated with the modulation of noradrenergic and serotonergic systems. This technical guide explores the putative nootropic effects of this compound by examining preclinical data from analogous norepinephrine reuptake inhibitors.

Core Pharmacological Actions and Putative Nootropic Mechanisms

This compound's potential nootropic effects are likely rooted in its ability to modulate key neurotransmitter systems integral to learning, memory, and executive function.

Norepinephrine Reuptake Inhibition

By blocking the norepinephrine transporter (NET), this compound is expected to increase the synaptic availability of norepinephrine, particularly in brain regions critical for cognition, such as the prefrontal cortex and hippocampus.[3][4] Elevated norepinephrine levels can enhance alertness, attention, and memory consolidation.[4][5]

5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is another mechanism that may contribute to cognitive enhancement. This action is associated with an increase in dopamine and norepinephrine release in the prefrontal cortex, which can improve working memory and executive functions.

Preclinical Evidence from Norepinephrine Reuptake Inhibitors (NRIs)

The following sections summarize quantitative data and experimental protocols from preclinical studies on various NRIs, which serve as a proxy to understand the potential nootropic effects of this compound.

Effects on Learning and Memory

Preclinical studies on NRIs have demonstrated varied effects on cognitive performance in animal models, with outcomes often dependent on the specific compound, dosage, and cognitive task.

Table 1: Summary of Preclinical Data on the Effects of NRIs on Learning and Memory

| Drug | Animal Model | Cognitive Task | Dosage | Key Findings | Reference |

| Desipramine (DMI) | Rat | Two-trial Spatial Memory Task | 7.5 mg/kg/day (chronic) | Decreased memory performance when tested at 4 hours. | [6] |

| Desipramine (DMI) | Rat | Object Recognition Test (ORT) | 7.5 mg/kg/day (chronic) | Showed a preference for the novel object at both 2 and 24 hours, indicating intact short- and long-term memory. | [6] |

| Nortriptyline (NTP) | Rat | Object Recognition Test (ORT) | 10 & 20 mg/kg/day (chronic) | Impaired short-term (2-hour) memory, which was largely reversed at 24 hours. The high dose impaired both short- and long-term memory. | [6] |

| Reboxetine | Rat | Microdialysis in Prefrontal Cortex | 10 mg/kg, i.p. | Produced a 2-fold increase in extracellular levels of dopamine, norepinephrine, and acetylcholine. | [3] |

| Desipramine | Rat | Microdialysis in Prefrontal Cortex | 10 mg/kg, i.p. | Produced a 3-4 fold increase in extracellular levels of dopamine, norepinephrine, and acetylcholine. | [3] |

Effects on Synaptic Plasticity

Long-term potentiation (LTP), a cellular correlate of learning and memory, has been shown to be modulated by NRIs.

Table 2: Summary of Preclinical Data on the Effects of NRIs on Synaptic Plasticity

| Drug | Brain Region | Measurement | Dosage | Key Findings | Reference |

| Desipramine (DMI) | Dentate Gyrus | Long-Term Potentiation (LTP) of EPSP slope | 3 or 7.5 mg/kg/day (chronic) | Attenuated LTP of the EPSP slope. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments cited.

Object Recognition Test (ORT)

-

Objective: To assess short-term and long-term recognition memory.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Rats are individually habituated to the empty arena for a set period over several days.

-

Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore for a defined time.

-

Testing (T2): After a retention interval (e.g., 2 or 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

-

-

Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A preference for the novel object indicates intact recognition memory.

In Vivo Microdialysis

-

Objective: To measure extracellular neurotransmitter levels in specific brain regions.

-

Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

-

Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

-

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.

Electrophysiological Recording of Long-Term Potentiation (LTP)

-

Objective: To measure synaptic plasticity in hippocampal slices.

-

Procedure:

-

Slice Preparation: The hippocampus is dissected, and transverse slices are prepared.

-

Recording: Slices are placed in a recording chamber and perfused with aCSF. A stimulating electrode is placed in an afferent pathway (e.g., perforant path), and a recording electrode is placed in the corresponding postsynaptic area (e.g., dentate gyrus).

-

Baseline Recording: Baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) are recorded by delivering single pulses at a low frequency.

-

LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol.

-

Post-HFS Recording: Synaptic responses are monitored for an extended period after HFS to assess the potentiation of the fEPSP slope.

-

-

Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope from the baseline.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanisms and experimental designs can aid in understanding the complex biological processes.

Proposed Signaling Pathway for this compound's Nootropic Effects

Caption: Proposed mechanism of this compound's nootropic action.

Experimental Workflow for Preclinical Nootropic Assessment

Caption: Workflow for assessing this compound's nootropic effects.

Conclusion and Future Directions

While direct preclinical evidence for the nootropic effects of this compound is sparse, its pharmacological profile as a potent norepinephrine reuptake inhibitor and 5-HT2A antagonist provides a strong theoretical basis for its potential cognitive-enhancing properties. The preclinical data from other NRIs suggest that this compound could modulate learning, memory, and synaptic plasticity through its influence on monoaminergic systems. However, the observed memory impairments with chronic administration of some NRIs in specific tasks highlight the complexity of these effects and underscore the need for dose- and task-specific investigations.

Future preclinical research should focus on directly evaluating this compound in a battery of cognitive tasks in animal models, including assessments of attention, working memory, and long-term memory. Furthermore, elucidating the specific downstream signaling pathways activated by this compound's dual action on NET and 5-HT2A receptors will be crucial for a comprehensive understanding of its nootropic potential and for guiding its potential clinical application in cognitive disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Noradrenergic Modulation of Cognition in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A distinct role for norepinephrine in memory retrieval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of prolonged administration of norepinephrine reuptake inhibitors on long-term potentiation in dentate gyrus, and on tests of spatial and object recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Teniloxazine and Cerebrovascular Insufficiency: An Examination of Limited Evidence

Tokyo, Japan - Teniloxazine, a compound initially explored for its potential in treating cerebrovascular insufficiency, was ultimately developed and approved in Japan as an antidepressant. While its pharmacological profile suggests mechanisms that could be relevant to neuroprotection, a thorough review of available scientific literature reveals a significant lack of in-depth, quantitative data and detailed experimental protocols specifically supporting its efficacy in cerebrovascular disorders. This report summarizes the known information about this compound and highlights the gaps in research that prevent the creation of a comprehensive technical guide on its use for cerebrovascular insufficiency.

Pharmacodynamic Profile: A Dual-Action Mechanism

This compound's primary mechanism of action is characterized by two key functions: the potent inhibition of norepinephrine reuptake and the antagonism of the serotonin 5-HT2A receptor.[1][2] It also exhibits weak inhibition of dopamine and serotonin reuptake.[3] This dual-action profile is central to its antidepressant effects and has been the focus of its clinical development.

Signaling Pathways: Theoretical Neuroprotective Roles

The known mechanisms of this compound suggest potential interactions with signaling pathways relevant to neuroprotection.

Norepinephrine Reuptake Inhibition and Cerebral Blood Flow

The inhibition of norepinephrine reuptake can influence vascular tone and potentially impact cerebral blood flow.[4] Increased noradrenergic activity is known to play a role in regulating microvascular perfusion. However, the specific effects of this compound on cerebral hemodynamics have not been detailed in the accessible literature, leaving its direct impact on cerebrovascular insufficiency an open question.

5-HT2A Receptor Antagonism and Neuroprotection

Antagonism of the 5-HT2A receptor is a mechanism shared by several atypical antipsychotic and antidepressant medications.[5][6] Blockade of this receptor has been investigated for its potential neuroprotective effects, as excessive 5-HT2A receptor stimulation can contribute to excitotoxicity and neuronal damage.[7][8] The blockade of these receptors by this compound could theoretically mitigate some of the downstream cellular stress associated with ischemic events.

Below is a conceptual diagram illustrating the potential, though unverified, signaling pathways through which this compound might exert neuroprotective effects based on its known pharmacological targets.

Lack of Quantitative Data and Experimental Protocols

Despite the theoretical potential, a critical review of the scientific literature reveals a stark absence of specific data on this compound's efficacy in cerebrovascular insufficiency. The core requirements for a technical guide, including quantitative data from preclinical and clinical studies and detailed experimental protocols, could not be met.

Data Presentation: No published studies were identified that provided quantitative data on this compound's effect on endpoints relevant to cerebrovascular insufficiency, such as:

-

Cerebral blood flow measurements.

-

Infarct volume reduction in animal models of stroke.

-

Neurological deficit scores.

-

Cognitive improvement in patients with vascular dementia.

Experimental Protocols: Detailed methodologies for key experiments investigating the cerebrovascular effects of this compound are not available. This includes a lack of information on:

-

Animal models of cerebrovascular insufficiency used.

-

Cell culture models for studying neuroprotective effects.

-

Specific assays and techniques employed to measure outcomes.

Conclusion

While this compound was initially considered for cerebrovascular insufficiency, its development path shifted towards treating depression. Its known mechanisms of action, norepinephrine reuptake inhibition and 5-HT2A antagonism, offer plausible but unproven avenues for neuroprotection. The profound lack of specific, quantitative, and methodological data in the published scientific literature makes it impossible to construct an in-depth technical guide on its potential for treating cerebrovascular insufficiency for a research and development audience. Further preclinical and clinical research would be necessary to substantiate any claims of its efficacy in this indication. Without such data, the potential of this compound in the realm of cerebrovascular disorders remains speculative.

References

- 1. The emergence of new antidepressants for clinical use: Agomelatine paradox versus other novel agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emergence of new antidepressants for clinical use: Agomelatine paradox versus other novel agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Serotonin–norepinephrine reuptake inhibitor antidepressant effects on regional connectivity of the thalamus in persistent depressive disorder: evidence from two randomized, double-blind, placebo-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic action of 5-HT2A antagonists and selective serotonin reuptake inhibitors in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonergic agents that activate 5HT2A receptors prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Teniloxazine to Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teniloxazine, a psychoactive compound developed in the 1980s, has been characterized primarily as an antidepressant. Its therapeutic effects are largely attributed to its interaction with monoamine transporters, which are critical regulators of neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The document summarizes the available binding data, details the experimental protocols for assessing transporter binding, and visualizes key experimental and logical workflows.

Introduction

Monoamine transporters are a family of solute carrier proteins responsible for the reuptake of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—from the synaptic cleft into presynaptic neurons.[1] This process is crucial for terminating synaptic transmission and maintaining neurotransmitter homeostasis. Consequently, these transporters are key targets for a wide range of therapeutic agents, including antidepressants and psychostimulants. This compound (also known as Lucelan, Metatone, sufoxazine, and Y-8894) is a drug that was initially investigated for cerebrovascular insufficiency but was ultimately developed and approved as an antidepressant in Japan.[2] Its mechanism of action is primarily centered on the inhibition of monoamine reuptake.

Data Presentation: this compound Binding Affinity

| Transporter | Binding Affinity/Inhibitory Potency | Selectivity |

| Norepinephrine Transporter (NET) | Potent Inhibitor | High |

| Serotonin Transporter (SERT) | Weak Inhibitor | Low |

| Dopamine Transporter (DAT) | Weak Inhibitor | Low |

Caption: Qualitative summary of this compound's in vitro binding affinity for monoamine transporters.

This binding profile suggests that the primary pharmacological effect of this compound is the enhancement of noradrenergic neurotransmission through the blockade of norepinephrine reuptake.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. The following is a generalized protocol for assessing the binding of a test compound like this compound to monoamine transporters expressed in cell membranes.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Radioligands:

-

For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

-

For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55

-

For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55

-

-

Test Compound: this compound hydrochloride (or other salt form) dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as NaCl and KCl to mimic physiological conditions.

-

Non-specific Binding Ligand: A high concentration of a known, non-labeled ligand for the transporter of interest (e.g., 10 µM Desipramine for NET) to determine non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter and Scintillation Fluid.

Assay Procedure

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 5-20 µg per well.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Radioligand at a concentration near its Kd value.

-

Increasing concentrations of the test compound (this compound) or the non-specific binding ligand.

-

Cell membrane suspension.

-

-

Incubation: Incubate the plates at room temperature (or a specified temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of the high concentration of non-labeled ligand) from the total binding (counts in the absence of competing ligand) for each data point.

-

Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the transporter.

-

Mandatory Visualizations

Monoamine Transporter Signaling Pathway

Caption: Monoamine transporter signaling pathway and the inhibitory action of this compound.

Radioligand Binding Assay Workflow

Caption: Workflow of a typical radioligand binding assay for monoamine transporters.

Logical Relationship of this compound's Mechanism

Caption: Logical flow of this compound's primary mechanism of action.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor, exhibiting potent activity at the norepinephrine transporter while having significantly weaker effects on the serotonin and dopamine transporters. This binding profile underlies its classification as a noradrenergic antidepressant. The standard method for elucidating such a binding profile is the in vitro radioligand binding assay, a robust and reproducible technique that allows for the determination of a compound's affinity (Ki) for its target. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug discovery and development who are investigating compounds that interact with monoamine transporters.

References

Teniloxazine: An In-Depth Technical Guide on its Anti-Amnestic and Antihypoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teniloxazine, also known as sufoxazine and marketed under names such as Lucelan and Metatone, is a pharmaceutical agent initially investigated for its neuroprotective and nootropic capabilities before its approval as an antidepressant in Japan.[1] Its pharmacological profile is primarily characterized by its potent and selective inhibition of norepinephrine reuptake, with weaker activity on serotonin and dopamine transporters, alongside antagonism of the 5-HT2A receptor.[1] This guide synthesizes the available scientific literature to provide a detailed overview of this compound's anti-amnestic and antihypoxic properties, including its mechanism of action, experimental evidence, and relevant protocols.

Core Pharmacological Profile

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][2] This modulation of noradrenergic neurotransmission is believed to be the foundation of its therapeutic effects. Additionally, its function as a 5-HT2A receptor antagonist may contribute to its overall pharmacological activity.[1]

Anti-Amnestic Properties

The anti-amnestic effects of this compound have been demonstrated in preclinical models of memory impairment.

Experimental Evidence

A key study investigated the effects of this compound (referred to as sufoxazine) on various experimental amnesia models in mice, utilizing the passive avoidance behavior test.[3] The research concluded that this compound effectively improved amnesia induced by scopolamine, a muscarinic receptor antagonist known to cause memory deficits.[3] The study also noted that this compound ameliorated amnesia induced by electroconvulsive shock (ECS) and CO2 exposure, suggesting a broad anti-amnesic potential.[3] Notably, traditional antidepressants like imipramine and desipramine did not show similar efficacy in these models.[3]

Due to the limited availability of the full-text study, specific quantitative data such as ED50 values and dose-response curves for the anti-amnestic effects of this compound are not publicly available at this time.

Experimental Protocol: Scopolamine-Induced Amnesia in a Passive Avoidance Task

The passive avoidance task is a widely used behavioral paradigm to assess fear-motivated learning and memory.[4] While the specific parameters for the this compound study are not detailed in the available abstract, a general protocol for this type of experiment is as follows:

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[5]

Procedure:

-

Acquisition Trial: A mouse is placed in the light compartment. Due to rodents' innate preference for dark environments, they will typically enter the dark compartment.[4] Once the mouse enters the dark chamber, the door closes, and a brief, mild foot shock is delivered through the grid floor.

-

Drug Administration: this compound or a vehicle control is administered at a specific time relative to the acquisition trial (e.g., immediately after the trial).[3] In the case of scopolamine-induced amnesia, scopolamine is typically administered prior to the acquisition trial to impair learning.[6]

-

Retention Trial: After a set period (commonly 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured.[4] A longer latency is indicative of better memory retention of the aversive stimulus.

Below is a generalized workflow for this experimental model.

Antihypoxic Properties

While several sources state that this compound possesses antihypoxic properties,[2][7] there is a notable lack of publicly available primary literature detailing the specific experimental evidence and quantitative data to support this claim.

Potential Experimental Protocol: KCN-Induced Hypoxia

A common model to assess antihypoxic effects is potassium cyanide (KCN)-induced histotoxic hypoxia. KCN inhibits cytochrome c oxidase in the mitochondrial respiratory chain, leading to cellular hypoxia.[8] A general protocol to evaluate a compound's antihypoxic potential in this model would involve:

-

Animal Model: Typically mice or rats.

-

Drug Administration: Animals are pre-treated with the test compound (this compound) or a vehicle at various doses.

-

Induction of Hypoxia: A lethal dose of KCN is administered (e.g., intravenously or intraperitoneally).[9]

-

Endpoint Measurement: The primary endpoint is the time until respiratory arrest or death (survival time). An effective antihypoxic agent would significantly prolong the survival time compared to the vehicle-treated group.

Proposed Mechanism of Action

The neuroprotective mechanisms against hypoxic/ischemic injury are complex and can involve multiple pathways, including the stabilization of ionic homeostasis, increased pro-survival signaling, and enhanced anti-oxidative capacity.[10][11] As a norepinephrine reuptake inhibitor, this compound's potential antihypoxic effects could be mediated by the downstream effects of increased noradrenergic signaling in the brain. Norepinephrine plays a role in regulating cerebral blood flow and has been implicated in neuroprotective responses. However, without specific studies on this compound's effects in hypoxic models, this remains speculative.

The proposed signaling pathway illustrates the general mechanism of norepinephrine reuptake inhibition.

Summary and Future Directions

This compound is a norepinephrine reuptake inhibitor with documented anti-amnestic effects in preclinical models. Its efficacy in reversing scopolamine-induced memory deficits suggests a potential role in managing cognitive impairments. While its antihypoxic properties are mentioned in the literature, there is a clear need for published, peer-reviewed studies to substantiate this claim with quantitative data and detailed experimental protocols. Future research should focus on elucidating the precise molecular pathways underlying this compound's neuroprotective effects and conducting dose-response studies to establish its potency in both anti-amnestic and antihypoxic paradigms. Such data would be invaluable for the scientific and drug development communities in further evaluating the therapeutic potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [Pharmacological studies on sufoxazine (Y-8894). (I) Effects on experimental amnesia in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 5. ugobasile.com [ugobasile.com]

- 6. Strength of scopolamine-induced amnesia as a function of time between training and testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. Neuroprotective effects of PKC inhibition against chemical hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiovascular responses to chemoreflex activation with potassium cyanide or hypoxic hypoxia in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel insight into neuroprotection against hypoxic/ischemic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects and mechanisms of ischemic/hypoxic preconditioning on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Fate of Teniloxazine: A Technical Guide to Metabolite Identification

Disclaimer: Publicly available scientific literature contains limited specific data on the metabolism and metabolite identification of teniloxazine. This guide provides a comprehensive overview of the principles and methodologies for studying the metabolism of antidepressants, using the structurally and pharmacologically similar drug, viloxazine, as a detailed case study. The experimental protocols and metabolic pathways described herein are based on studies of viloxazine and general drug metabolism research, and are intended to serve as a technical guide for researchers investigating this compound.

Introduction to this compound and the Importance of Metabolism Studies

This compound is an antidepressant that acts as a norepinephrine reuptake inhibitor and a 5-HT2A receptor antagonist[1]. Understanding the metabolic fate of a drug candidate like this compound is a critical component of the drug development process. Metabolism studies are essential for elucidating the biotransformation pathways, identifying active or potentially toxic metabolites, and understanding the pharmacokinetic profile of a new chemical entity. This knowledge is vital for assessing a drug's safety and efficacy, as well as for predicting potential drug-drug interactions.

General Principles of Antidepressant Metabolism

The metabolism of antidepressants, like most xenobiotics, generally occurs in two phases: Phase I (functionalization) and Phase II (conjugation).

-

Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug molecule. The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver[2]. Common Phase I reactions for antidepressants include oxidation, reduction, and hydrolysis.

-

Phase II Reactions: In this phase, the modified drug or its Phase I metabolite is conjugated with an endogenous molecule, such as glucuronic acid, sulfate, or an amino acid. This process, catalyzed by transferase enzymes, increases the water solubility of the compound, facilitating its excretion from the body.

Case Study: The Metabolism of Viloxazine

Viloxazine, a selective norepinephrine reuptake inhibitor, serves as an excellent proxy for understanding the potential metabolic pathways of this compound. In humans, the primary metabolic route for viloxazine is 5-hydroxylation followed by glucuronidation[3][4][5].

Key Metabolites and Enzymes

The major metabolite of viloxazine is 5-hydroxyviloxazine glucuronide[6][7]. The initial hydroxylation step is primarily mediated by the cytochrome P450 enzyme CYP2D6 [3][5][7]. Subsequently, the 5-hydroxyviloxazine undergoes glucuronidation, a Phase II conjugation reaction, which is facilitated by the enzymes UGT1A9 and UGT2B15[6][7].

Metabolic Pathway of Viloxazine

The biotransformation of viloxazine can be visualized as a two-step process, starting with the parent drug and culminating in the formation of a highly water-soluble glucuronide conjugate ready for excretion.

Experimental Protocols for Metabolite Identification

A systematic approach is required to identify and characterize drug metabolites. This typically involves a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.

In Vitro Metabolism Studies

-

Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that are rich in CYP enzymes and are a standard tool for in vitro metabolism studies[2][8][9].

-

Incubation: The drug of interest (e.g., viloxazine) is incubated with HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes) at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: The samples are then centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected for analysis.

-

-

Hepatocytes: Intact liver cells (hepatocytes) provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes. The experimental procedure is similar to that of HLMs.

In Vivo Metabolism Studies

-

Animal Models: Radiolabeled compounds (e.g., [14C]-viloxazine) are often administered to laboratory animals (e.g., rats) to trace the drug's absorption, distribution, metabolism, and excretion (ADME)[3]. Biological samples such as plasma, urine, and feces are collected over time.

-

Human Studies: Following regulatory approval, ADME studies are conducted in healthy human volunteers to understand the drug's metabolic fate in humans[3].

Analytical Techniques for Metabolite Identification

The analysis of metabolites from in vitro and in vivo studies requires powerful analytical instrumentation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the parent drug from its metabolites in the biological matrix[3][10]. A common setup for viloxazine metabolite analysis involves a reverse-phase C8 or C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile[10][11].

-

Mass Spectrometry (MS): MS is used for the detection and structural elucidation of metabolites[12][13][14]. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of a metabolite. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite, and the resulting fragmentation pattern provides clues about its structure[15].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of novel metabolites[12][16][17]. It provides detailed information about the connectivity of atoms within a molecule.

Experimental Workflow

The overall process for identifying drug metabolites is a multi-step workflow that integrates biological experiments with analytical chemistry.

Quantitative Analysis of Viloxazine Metabolism

Quantitative data from metabolism studies are crucial for understanding the pharmacokinetics of a drug. The following tables summarize key quantitative findings from viloxazine research.

Table 1: In Vitro Metabolism of Viloxazine

| Parameter | Value | Reference |

| Primary Metabolizing Enzyme | CYP2D6 | [3][5][7] |

| Rate of 5-hydroxyviloxazine formation by CYP2D6 | 12.9 pmol/min/pmol CYP | [3] |

| Inhibition of 5-hydroxyviloxazine formation by anti-CYP2D6 antibody | 79% | [3] |

Table 2: In Vivo Pharmacokinetics of Viloxazine in Humans

| Parameter | Value | Reference |

| Primary Route of Elimination | Renal Excretion | [3] |

| Radioactivity Recovered in Urine (96h) | >90% of dose | [3] |

| Major Circulating Radioactive Components in Plasma | Viloxazine and a hydroxyglucuronide metabolite | [3] |

| Elimination Half-life (Immediate Release) | 2-5 hours | [6] |

| Elimination Half-life (Extended Release) | 7.02 ± 4.74 hours | [6] |

| Protein Binding | 76-82% | [6] |

Conclusion

While specific metabolic data for this compound remains scarce in the public domain, the study of the closely related compound, viloxazine, provides a robust framework for guiding future research. The established methodologies for in vitro and in vivo metabolism studies, coupled with advanced analytical techniques such as HPLC, mass spectrometry, and NMR, offer a clear path forward for the comprehensive characterization of this compound's metabolic fate. By applying these principles, researchers can elucidate the biotransformation pathways of this compound, identify its major metabolites, and ultimately contribute to a thorough understanding of its safety and efficacy profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism and in vitro drug-drug interaction assessment of viloxazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Viloxazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. jcdronline.org [jcdronline.org]

- 12. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of Coadministered Viloxazine Extended-Release (SPN-812) and Lisdexamfetamine in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bionmr.unl.edu [bionmr.unl.edu]

- 17. hyphadiscovery.com [hyphadiscovery.com]

Enantioselective Synthesis and Biological Activity of Teniloxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teniloxazine is a marketed antidepressant in Japan, recognized for its dual mechanism of action as a potent norepinephrine reuptake inhibitor and a 5-HT2A receptor antagonist.[1][2][3] This technical guide provides an in-depth exploration of the enantioselective synthesis of this compound and a detailed overview of its biological activities. While specific enantioselective synthetic routes for this compound are not extensively documented in publicly available literature, this guide proposes a viable synthetic strategy based on established methods for the asymmetric synthesis of 2-substituted morpholines. Furthermore, this document collates available information on the pharmacological profile of this compound and provides detailed experimental protocols for key biological assays relevant to its mechanism of action. The critical role of chirality in the pharmacological effects of antidepressants underscores the importance of studying the individual enantiomers of this compound to optimize its therapeutic potential.[1]

Introduction

This compound, also known as sufoxazine, is a therapeutic agent with a unique pharmacological profile, combining norepinephrine reuptake inhibition with 5-HT2A receptor antagonism.[2] Initially investigated for neuroprotective and nootropic properties, it was ultimately developed and approved as an antidepressant in Japan.[2] The clinical utility of antidepressants is often linked to their stereochemistry, with individual enantiomers frequently exhibiting distinct pharmacological and pharmacokinetic properties.[1][4] This guide focuses on the enantioselective aspects of this compound, addressing its synthesis and biological activity from a stereochemical perspective.

Enantioselective Synthesis of this compound

A specific, detailed enantioselective synthesis of this compound has not been extensively reported in peer-reviewed journals. However, based on the known methods for the asymmetric synthesis of 2-substituted chiral morpholines, a plausible synthetic route can be proposed.[5][6][7][8][9] The core of this strategy involves the stereoselective formation of the chiral 2-phenoxymethylmorpholine intermediate.

Proposed Asymmetric Synthetic Pathway

A potential approach to the enantioselective synthesis of this compound involves the asymmetric hydrogenation of a dehydromorpholine precursor, a method that has proven effective for creating 2-substituted chiral morpholines with high enantioselectivity.[5][6][7][8][9]

-

Step 1: Synthesis of the Dehydromorpholine Precursor. The synthesis would commence with the preparation of a 2-substituted dehydromorpholine intermediate. This can be achieved through various established organic synthesis methods.

-